

An In-Depth Technical Guide to Favipiravir: A Broad-Spectrum Antiviral Agent

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Compound of Interest

Compound Name: *FPIP*

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Introduction

Favipiravir (also known as T-705 or Avigan) is a synthetic pyrazinecarboxamide derivative with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it was approved for the treatment of influenza virus infections and has since been investigated for its efficacy against other significant viral pathogens, including Ebola virus, Lassa virus, and SARS-CoV-2.[3][5] This technical guide provides a comprehensive overview of Favipiravir, including its chemical properties, synthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

Favipiravir is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	6-fluoro-3-hydroxypyrazine-2-carboxamide[6]
Molecular Formula	C ₅ H ₄ FN ₃ O ₂ [3]
Molecular Weight	157.10 g/mol [3]
CAS Number	259793-96-9[3]
Melting Point	188–191 °C[7]
Bioavailability	~97.6%[8]
Plasma Protein Binding	54%[8]

Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed, aiming for efficiency, scalability, and cost-effectiveness. A common approach starts from 2-aminopyrazine and proceeds through several intermediate steps.

Representative Synthesis Protocol

One reported synthesis of Favipiravir involves the following key steps, starting from 3-aminopyrazine-2-carboxylic acid:

- Formation of 3,6-dichloropyrazine-2-carbonitrile: This intermediate can be synthesized from 3-aminopyrazine-2-carboxylic acid.[7]
- Fluorination: The dichloro-intermediate is then fluorinated using a fluoride source like potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.[7][9]
- Hydrolysis and Hydroxylation: The nitrile group is hydrolyzed, and a subsequent hydroxylation step yields Favipiravir.[7]

An alternative, more direct one-step synthesis has also been reported, involving the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, offering a potentially more eco-friendly and scalable method.[10]

Mechanism of Action

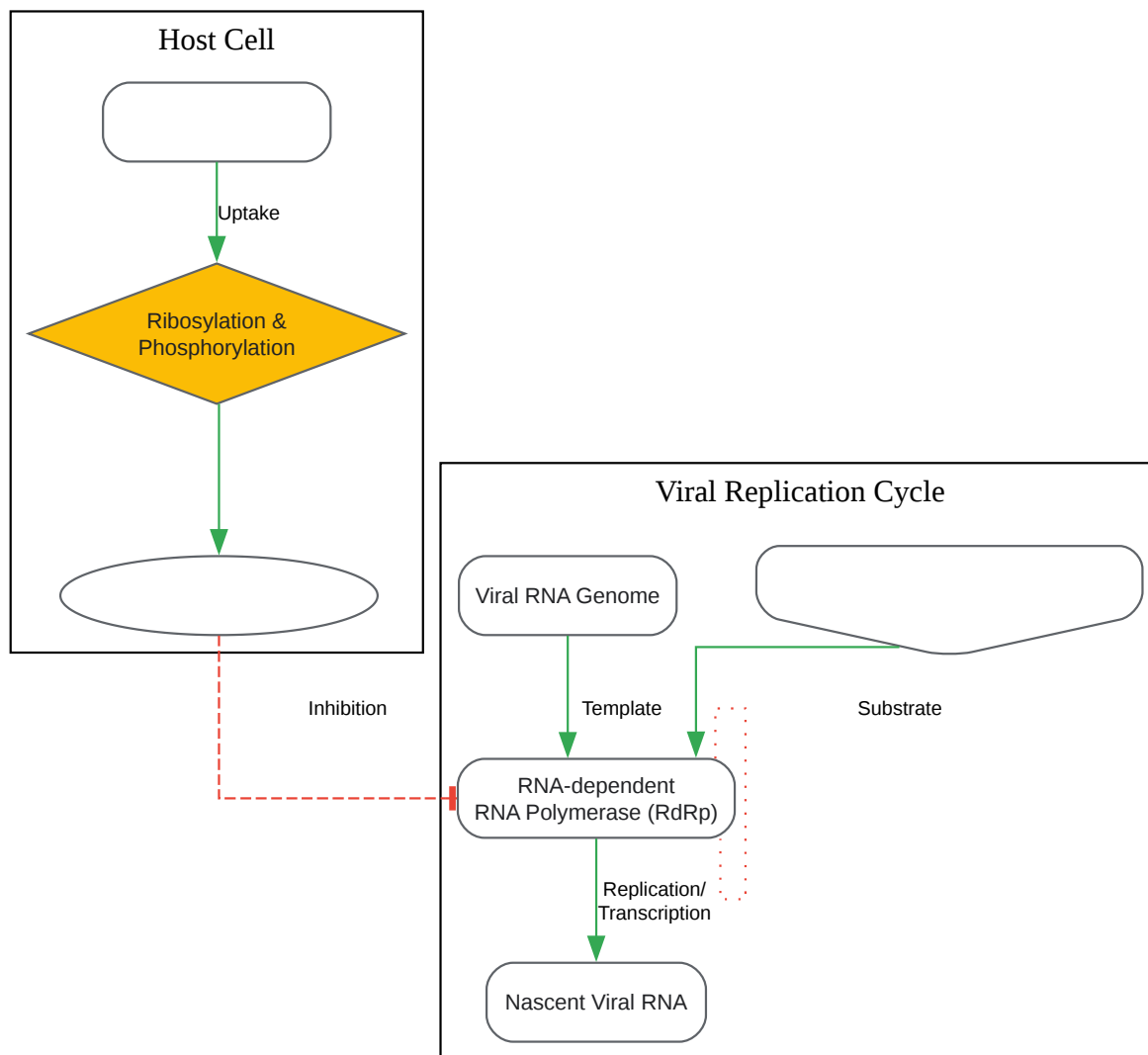
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][11] This active metabolite acts as a purine analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a crucial enzyme for viral genome replication and transcription.[1][2][11][12]

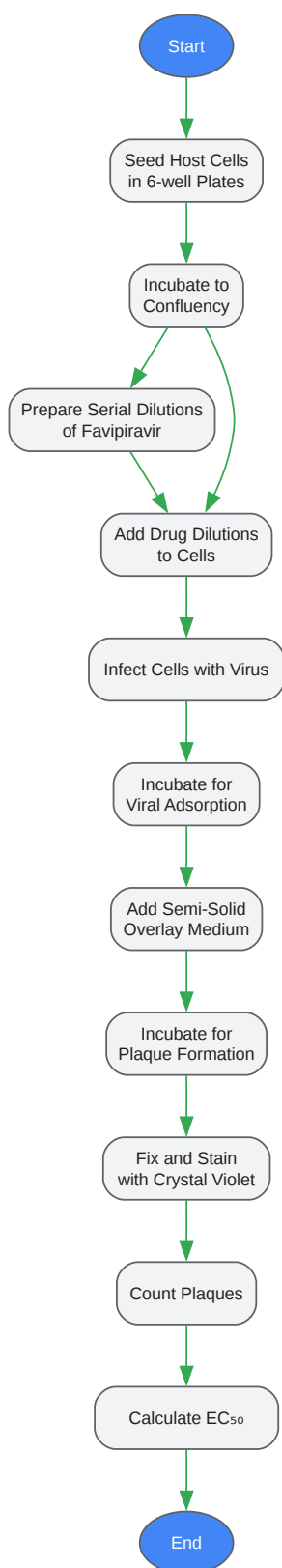
The inhibitory mechanism of Favipiravir is multifaceted and is thought to involve:

- Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[11]
- Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral particles.[11][12][13]
- Competitive Inhibition: Favipiravir-RTP competes with natural purine nucleosides for the active site of the viral RdRp, thereby inhibiting its function.[12]

The broad-spectrum activity of Favipiravir is attributed to the conserved nature of the RdRp catalytic domain across many RNA viruses.[1][2]

Signaling Pathway: Viral RNA Replication and Inhibition by Favipiravir





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